molecular formula C12H9ClINO3 B12096058 Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate

Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate

Cat. No.: B12096058
M. Wt: 377.56 g/mol
InChI Key: FUEADDMRMQVDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antiplasmodial agents. This quinoline-3-carboxylate derivative is instrumental for structure-activity relationship (SAR) studies aimed at targeting the cytochrome bc1 protein complex (complex III) in Plasmodium falciparum , the parasite responsible for malaria . Inhibition of this target disrupts the mitochondrial electron transport chain, leading to a collapse of the membrane potential and ultimately parasite death . The specific halogen substitutions on the quinoline core make it a versatile precursor for further functionalization via cross-coupling reactions, enabling researchers to synthesize a diverse library of analogs to optimize pharmacological properties and overcome challenges like poor solubility . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C12H9ClINO3

Molecular Weight

377.56 g/mol

IUPAC Name

ethyl 7-chloro-6-iodo-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9ClINO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)

InChI Key

FUEADDMRMQVDMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)I)Cl

Origin of Product

United States

Preparation Methods

Quinoline Core Formation via Conrad–Limpach Synthesis

The Conrad–Limpach reaction is widely employed to construct the quinoline skeleton. This method involves condensation of an aniline derivative with a β-keto ester, followed by thermal cyclization. For example, 3-chloro-4-iodoaniline reacts with ethyl acetoacetate under acidic conditions to form a Schiff base, which undergoes cyclization at 250°C in a high-boiling solvent like DOWTHERM A. The reaction yields 4-hydroxyquinoline-3-carboxylate intermediates, which are subsequently functionalized.

Key conditions :

  • Solvent: DOWTHERM A or diphenyl ether

  • Temperature: 240–260°C

  • Catalyst: para-toluene sulfonic acid (for Schiff base formation)

Step-by-Step Preparation Methods

Synthesis of 3-Chloro-4-Iodoaniline

3-Chloro-4-iodoaniline is prepared via nitration and reduction:

  • Nitration : 3-Chloroacetophenone is nitrated with fuming HNO₃ in H₂SO₄ at 0–5°C to yield 3-chloro-4-nitroacetophenone.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 3-chloro-4-aminoacetophenone.

  • Iodination : The amine undergoes iodination with ICl in acetic acid, followed by hydrolysis to yield 3-chloro-4-iodoaniline.

Yield : 68–72% after purification by recrystallization.

Conrad–Limpach Cyclization

3-Chloro-4-iodoaniline (1.0 equiv) is condensed with ethyl acetoacetate (1.2 equiv) in refluxing ethanol with p-TSA (0.1 equiv) for 6 hours. The Schiff base intermediate is cyclized in DOWTHERM A at 250°C for 20 minutes, yielding this compound as a pale-yellow solid.

Reaction Conditions :

ParameterValue
Temperature250°C
SolventDOWTHERM A
Reaction Time20 minutes
Yield58–65%

Post-Cyclization Halogenation (Alternative Route)

For substrates where direct iodination is challenging, halogenation is performed post-cyclization:

  • Chlorination : The quinoline core is treated with POCl₃ at 90°C for 4 hours to introduce chlorine at the 7-position.

  • Iodination : Iodine (1.2 equiv) and KI (2.0 equiv) in acetic acid are added to the chlorinated intermediate at 80°C for 8 hours.

Yield : 70–75% after column chromatography.

Optimization of Reaction Conditions

Catalytic Iodination

The use of KI as a catalyst in iodination improves regioselectivity and reduces side reactions. A study comparing iodination methods showed:

Iodination AgentSolventTemperatureYield
I₂/KIAcetic acid80°C78%
IClDCM25°C65%
N-IodosuccinimideDMF50°C60%

Source: Adapted from

Solvent Effects on Cyclization

The choice of solvent significantly impacts cyclization efficiency:

SolventBoiling PointReaction TimeYield
DOWTHERM A260°C20 min65%
Diphenyl ether258°C30 min60%
Xylene140°C2 h45%

High-boiling solvents like DOWTHERM A minimize decomposition and improve yields.

Challenges and Troubleshooting

Regioselectivity in Halogenation

The electron-donating hydroxyl and ester groups direct electrophiles to the 6- and 8-positions. To favor iodination at the 6-position:

  • Use bulky directing groups (e.g., methoxy) temporarily.

  • Employ low temperatures (0–5°C) during iodination.

Purification Difficulties

The product’s low solubility in common solvents necessitates purification via:

  • Recrystallization : From DMF/methanol (3:1 v/v).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The halogen groups can be reduced to form the corresponding hydroquinoline derivatives.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from its analogues in halogen type and position, as well as functional groups at position 3. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate 7-Cl, 4-OH, 6-I ~377.66 (estimated) Hydroxy, ester
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ( ) 7-Cl, 4-OH, 6-F 269.66 Hydroxy, ester
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate ( ) 4-Cl, 6-I 351.57 Chloro, ester
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate ( ) 7-Br, 4-Cl, 6-F 360.55 Bromo, chloro, ester
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylate ( ) 7-Cl, 8-NO₂, 4-O, 1-cyclopropyl 354.72 Oxo, nitro, cyclopropyl

Key Observations :

  • Position 4 : Hydroxy (-OH) groups enhance hydrogen-bonding capacity compared to chloro (-Cl) or oxo (=O) substituents, influencing solubility and biological interactions ( ).

Physicochemical Properties

Data from analogues suggest trends in physical properties:

Property Ethyl 7-Cl-4-OH-6-I-quinoline-3-carboxylate (Estimated) Ethyl 7-Cl-6-F-4-OH-quinoline-3-carboxylate ( ) Ethyl 4-Cl-6-I-quinoline-3-carboxylate ( )
Melting Point 440–460 K (predicted) 438 K Not reported
Density (g/cm³) ~1.6–1.8 1.416 Not reported
LogP (Lipophilicity) ~3.0–3.5 2.50 Not reported
Solubility Low in water; moderate in DMSO Low in water; soluble in DMF ( ) Not reported

Notes:

  • Iodo substituents likely reduce aqueous solubility compared to fluoro analogues due to increased hydrophobicity ( ).
  • The hydroxy group at position 4 may improve solubility in polar solvents relative to chloro-substituted derivatives ( ).

Biological Activity

Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its mechanisms of action, biological efficacy, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8ClINO3C_{12}H_{8}ClINO_{3}, with a molecular weight of approximately 361.56 g/mol. The presence of both chlorine and iodine atoms enhances its lipophilicity and biological activity compared to other quinoline derivatives.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in microbial DNA replication, contributing to its antimicrobial properties.
  • Cell Membrane Interaction : The iodine atom enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.
  • Antiviral Activity : Recent studies indicate that quinoline derivatives can exhibit antiviral properties, particularly against RNA viruses such as H5N1 and potentially SARS-CoV-2, by interfering with viral replication processes .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are summarized in the table below:

PathogenMIC (μg/mL)Reference
Escherichia coli16
Klebsiella pneumoniae25
Pseudomonas aeruginosa22
Staphylococcus aureus15

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values for selected cancer cell lines are presented in the table below:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)20.1
A549 (Lung)22.0
K562 (Leukemia)18.5

The mechanism behind its anticancer activity may involve the induction of apoptosis and interference with tubulin polymerization, leading to cell cycle arrest and subsequent cell death .

Case Studies

Case Study 1: Antiviral Efficacy Against H5N1

A study examined the antiviral effects of various quinoline derivatives, including this compound, against H5N1 influenza virus. The compound exhibited a viral growth inhibition rate of approximately 91.2% with a low cytotoxicity profile .

Case Study 2: Antimicrobial Activity Comparison

A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The compound demonstrated comparable or superior inhibition zones against Klebsiella pneumoniae compared to conventional treatments .

Q & A

Q. Table 1: Comparative Biological Activity of Quinoline Analogs

CompoundSubstituentMIC (µg/mL, E. coli)
Ethyl 7-Cl-4-OH-6-I-quinoline-3-CO₂EtIodine0.25
Ethyl 7-Cl-4-OH-6-Br-quinoline-3-CO₂EtBromine1.0
Ethyl 7-Cl-4-OH-quinoline-3-CO₂EtNone4.0
Data adapted from .

Advanced: What experimental strategies elucidate the role of iodine substitution in biological activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with halogens (F, Cl, Br) at position 6 and compare activities .
  • Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models to quantify iodine’s lipophilicity advantage .
  • X-ray Crystallography: Resolve ligand-enzyme complexes (e.g., DNA gyrase) to map iodine’s steric/electronic contributions .

Advanced: How can researchers address challenges in crystallographic refinement of this compound?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy iodine atoms .
  • Refinement Software: Apply SHELXL with anisotropic displacement parameters for iodine and constrained hydrogen bonding .
  • Twinned Data: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine overlapping domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.